molecular formula C7H4BrNO4 B134218 4-Bromo-2-nitrobenzoic acid CAS No. 99277-71-1

4-Bromo-2-nitrobenzoic acid

Cat. No.: B134218
CAS No.: 99277-71-1
M. Wt: 246.01 g/mol
InChI Key: ZIRHHEZLJGORGU-UHFFFAOYSA-N
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Description

4-Bromo-2-nitrobenzoic acid: is an organic compound with the molecular formula C7H4BrNO4 and a molecular weight of 246.01 g/mol . It is characterized by the presence of a bromine atom and a nitro group attached to a benzene ring, along with a carboxylic acid group. This compound is typically a white to light yellow crystalline powder and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

4-Bromo-2-nitrobenzoic acid is primarily used as an intermediate in the synthesis of Lonafarnib , a potential anticancer agent. The primary targets of this compound are therefore the biochemical pathways involved in the synthesis of Lonafarnib.

Mode of Action

The compound undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis . This reaction is a key step in the synthesis of Lonafarnib, facilitating the formation of the necessary chemical bonds.

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of lonafarnib , which in turn inhibits the function of the protein farnesyltransferase, disrupting the function of several proteins necessary for cell growth and division.

Result of Action

The primary result of the action of this compound is the synthesis of Lonafarnib . Lonafarnib has been shown to have potential anticancer effects, particularly in the treatment of certain types of leukemia and other cancers.

Action Environment

The action of this compound is highly dependent on the presence of other reactants, particularly dimethylzinc and a palladium-phosphine catalyst . The reaction is also sensitive to environmental conditions such as temperature and pH. As with many chemical reactions, it is likely that the efficacy and stability of the compound would be influenced by these and other environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-nitrobenzoic acid can be synthesized through a multi-step process involving the bromination and nitration of benzoic acid derivatives. One common method involves the nitration of 4-bromobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid . The reaction is typically carried out at low temperatures to control the formation of by-products.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Iron and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Coupling: Dimethylzinc and palladium-phosphine catalysts.

Major Products:

    Reduction: 4-Bromo-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-Bromo-2-nitrobenzoic acid is utilized in various scientific research applications, including:

Comparison with Similar Compounds

  • 4-Bromo-3-nitrobenzoic acid
  • 2-Bromo-4-nitrobenzoic acid
  • 4-Chloro-2-nitrobenzoic acid
  • 4-Fluoro-2-nitrobenzoic acid

Comparison: 4-Bromo-2-nitrobenzoic acid is unique due to the specific positioning of the bromine and nitro groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as 4-Chloro-2-nitrobenzoic acid, the bromine atom in this compound provides different steric and electronic effects, making it suitable for specific synthetic applications .

Properties

IUPAC Name

4-bromo-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRHHEZLJGORGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396250
Record name 4-Bromo-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99277-71-1
Record name 4-Bromo-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

A suspension of 4-bromo-2-nitrotoluene (50 g) in water was heated to 97° C. Potassium permanganate (240 g) was then added over a period of 4.5 hours. The resulting suspension was heated at reflux overnight. The mixture was filtered whilst hot (through ‘HYFLO’ silica). The filter cake was washed through with boiling water. The cooled filtrates were washed with diethyl ether then acidified to pH 1 with concentrated hydrochloric acid. The resulting suspension was cooled in ice water and then filtered. The solid was dried to yield 4-bromo-2-nitrobenzoic acid (10.83 g) as a cream solid, m.p. 164-167° C.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution (250 mL) of 2,5-dibromo-1-nitrobenzene (4.32 g, 15.4 mmol) in THF was cooled to −105° C. and 0.88 M phenyllithium/THF solution (19.8 mL, 17.4 mmol) was slowly added dropwise. After 30 min, DMF (5.4 mL, 69.6 mmol) was slowly added dropwise and the temperature was slowly raised to −20° C. Dilute aqueous sulfuric acid solution (100 mL) was added to the reaction mixture and the mixture was concentrated. The product was extracted with ethyl acetate (80 mL×2). The organic layer was dried, concentrated and the resulting brown solid (5.66 g) was dissolved in acetone (50 mL). Jone's reagent (20 mL) was slowly added to this solution under ice-cooling, and the temperature was slowly raised to room temperature. Isopropanol was added to the reaction mixture and the mixture was concentrated. 2 mol/L Aqueous sodium hydroxide solution (100 mL) was added and the mixture was filtered. Concentrated hydrochloric acid was added to acidify the filtrate. The precipitate was collected by filtration and the residue was washed with water and dried to give 4-bromo-2-nitrobenzoic acid (1.95 g, 52%).
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
phenyllithium THF
Quantity
19.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 4-bromo-2-nitrotoluene (10 g, 46.2 mmol), pyridine (85 mL) and water (65 mL) was heated to reflux and treated portionwise with potassium permanganate (21.9 g, 138.9 mmol) over 8 hours. Ethanol (7.8 mL) was added and the mixture was filtered while hot through diatomaceous earth (Celite ®). The filtrate was concentrated and partitioned between water (200 mL), 10% NaOH (25 mL), and diethyl ether (250 mL). The aqueous phase was acidified to pH 1 with concentrated HCl and the resulting solid was collected by filtration and dried to provide the desired product. MS (ESI(−)) m/e 244, 246 (M−H)−; 1H NMR (300 MHz, DMSO-d6) δ 14.06 (br s, 1H), 8.28 (d, 1H), 7.99 (dd, 1H), 7.81 (d, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step Two
Quantity
7.8 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 4-bromo-2-nitrotoluene (5.0 g, 23 mmol), KMnO4 (10.9 g, 69 mmol), and water (250 mL) was heated at reflux overnight. The mixture was filtered through a pad of diatomaceous earth, washing with water. The basic filtrate was acidified to pH˜1 with conc. HCl and extracted with EtOAc (3×300 mL). The combined organic layers were dried (MgSO4) and concentrated to provide the desired benzoic acid (1.22 g, 22%). MS (ESI−): mass calcd. for C7H4BrNO4, 244.9; m/z found, 244 [M−H]−. 1H NMR (400 MHz, CD3OD): 8.07 (d, J=1.9, 1H), 7.85 (dd, J=8.2, 1.9, 1H), 7.65 (d, J=8.2, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Bromo-2-nitrobenzoic acid in the synthesis of pharmaceutical compounds?

A: this compound serves as a crucial starting material in the multi-step synthesis of 5-benzyl benzydamine []. This compound is a structural analogue of benzydamine, a non-steroidal anti-inflammatory drug (NSAID). The synthesis process, as detailed in the research, involves ten distinct reaction steps [].

Q2: How is this compound utilized in heterocyclic chemistry?

A: this compound reacts with thiosemicarbazide to produce 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine []. This reaction highlights the compound's utility in constructing substituted thiadiazole rings, important heterocyclic motifs found in various bioactive molecules. The crystal structure of the resulting compound was also analyzed, revealing key structural features and intermolecular interactions [].

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